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Compound of Interest

Compound Name: 2,4-Dichloro-6-methylnicotinonitrile

Cat. No.: B1588999

An In-Depth Technical Guide to 2,4-Dichloro-6-methylnicotinonitrile: Physicochemical
Properties and Applications in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive analysis of 2,4-Dichloro-6-
methylnicotinonitrile, a pivotal heterocyclic building block in modern synthetic chemistry.
Centered on its fundamental physicochemical properties, including a precise molecular weight
of approximately 187.03 g/mol , this document delves into the compound's structural
significance, synthetic utility, and strategic applications in drug discovery and materials science.
We will explore the nuanced roles of its nitrile and chloro functional groups, which impart
unique reactivity and make it a versatile intermediate for creating complex molecular
architectures. This guide is intended for researchers, chemists, and drug development
professionals seeking to leverage this compound's capabilities in their synthetic endeavors,
offering field-proven insights, detailed protocols, and critical safety information.

Introduction to a Versatile Pyridine Scaffold

2,4-Dichloro-6-methylnicotinonitrile is a substituted pyridine derivative whose value in
research and development is anchored by its trifunctional nature. The pyridine ring provides a
stable aromatic core, while the two distinct chlorine atoms and the nitrile group offer orthogonal
handles for chemical modification. The strategic placement of these groups—patrticularly the
electron-withdrawing nitrile and chloro substituents—activates the pyridine ring for specific
chemical transformations, most notably nucleophilic aromatic substitution (SNAr).
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The nicotinonitrile framework itself is a well-established pharmacophore found in numerous
biologically active compounds. The nitrile (cyano) group is far more than a simple structural
component; it is a versatile functional group known to enhance pharmacokinetic profiles,
participate in critical binding interactions as a hydrogen bond acceptor, and even act as a
reactive "warhead" for covalent inhibitors.[1][2] This guide will elucidate the core properties of
2,4-Dichloro-6-methylnicotinonitrile, providing the foundational knowledge necessary for its
effective application in complex synthesis campaigns.

Core Physicochemical Properties

Precise characterization is the bedrock of reproducible science. The fundamental properties of
2,4-Dichloro-6-methylnicotinonitrile are summarized below, providing the essential data
required for stoichiometric calculations, analytical characterization, and computational

modeling.

Property Value Source(s)
187.02 g/mol (Computed)

Molecular Weight 187.03 g/mol (Commonly [31[4][5][6]
Listed)

Molecular Formula C7HaCI2Nz2 [31141[5]

Exact Mass 185.9751535 Da [3]

CAS Number 38367-36-1 [31[41[61[7]

2,4-dichloro-6-methylpyridine-
IUPAC Name . [3]
3-carbonitrile

2,4-Dichloro-6-methyl-3-
Common Synonyms o o [3]
pyridinecarbonitrile

Appearance Light yellow powder solid [8]

The molecular weight is a critical parameter in drug discovery, influencing properties such as
solubility, permeability, and overall developability. With a molecular weight under 500 Da, this
compound and its derivatives are well-positioned to comply with established guidelines for oral
bioavailability, such as Lipinski's Rule of Five.
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The Strategic Role of the Nitrile Group in Drug
Design

The inclusion of a nitrile group in a molecular scaffold is a deliberate design choice in medicinal
chemistry. Its unique electronic properties and small size allow it to serve multiple functions,
which is a key reason for the utility of building blocks like 2,4-Dichloro-6-
methylnicotinonitrile.
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Key functional roles of the nitrile group in medicinal chemistry.

As illustrated, the nitrile can act as a bioisostere of a carbonyl group, accepting hydrogen
bonds from protein active sites.[1] Its resistance to metabolic degradation at the cyano carbon
can block unwanted P450 oxidation, extending a drug's half-life. Furthermore, its electrophilic
character can be tuned to enable covalent bond formation with nucleophilic residues (e.qg.,
cysteine) in an enzyme's active site, a strategy that has gained significant traction for
developing highly potent and selective inhibitors.[2]

Synthetic Utility and Experimental Workflow

The primary value of 2,4-Dichloro-6-methylnicotinonitrile lies in its capacity for sequential,
regioselective functionalization. The two chlorine atoms at the C2 and C4 positions of the
pyridine ring have different electronic environments, allowing one to be substituted
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preferentially over the other under carefully controlled conditions. This differential reactivity is
the cornerstone of its utility as a synthetic intermediate.
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Conceptual workflow for the functionalization of 2,4-Dichloro-6-methylnicotinonitrile.
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Exemplar Protocol: Regioselective Nucleophilic
Aromatic Substitution (SNAr)

This protocol describes a generalized procedure for the monosubstitution of 2,4-Dichloro-6-
methylnicotinonitrile with an amine nucleophile. The choice of solvent, base, and
temperature is critical for achieving high regioselectivity and yield.

Objective: To synthesize a 4-amino-2-chloro-6-methylnicotinonitrile derivative. Substitution at
the C4 position is often favored due to electronic factors.

Materials:

2,4-Dichloro-6-methylnicotinonitrile (1.0 eq)

Primary or secondary amine (1.1 eq)

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2COs) (2.0-3.0 eq)

Anhydrous solvent (e.g., Acetonitrile, Dioxane, or N,N-Dimethylformamide)

Inert gas (Nitrogen or Argon)

Procedure:

o Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 2,4-Dichloro-
6-methylnicotinonitrile (1.0 eq) and the anhydrous solvent (approx. 0.1 M concentration).

» Reagent Addition: Add the amine nucleophile (1.1 eq) followed by the base (e.g., DIPEA, 2.0
eq). The base is crucial to scavenge the HCI generated during the reaction, driving it to
completion.

» Heating and Monitoring: Heat the reaction mixture to a temperature between 60-100 °C. The
optimal temperature will depend on the nucleophilicity of the amine and must be determined
empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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» Workup: Cool the reaction mixture to room temperature. If a solid precipitate (e.g.,
DIPEA-HCI) has formed, filter it off. Dilute the filtrate with a suitable organic solvent (e.qg.,
Ethyl Acetate) and wash sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The crude product can then be purified by flash column
chromatography on silica gel to yield the desired monosubstituted product.

Causality and Trustworthiness: This protocol is self-validating through in-process monitoring
(TLC/LC-MS), which confirms the consumption of starting material and the formation of a new,
more polar product. The choice of a non-nucleophilic base like DIPEA prevents competition
with the primary amine nucleophile. This systematic approach ensures reproducibility and high
purity of the intermediate, which is essential for subsequent synthetic steps.

Safety and Handling

As a chlorinated and nitrile-containing organic compound, 2,4-Dichloro-6-
methylnicotinonitrile must be handled with appropriate care. Reviewing the Safety Data
Sheet (SDS) is mandatory before use.[5]

Key Hazards:

» Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][9][10]
e Irritation: Causes skin irritation and serious eye irritation.[4][9]

» Respiratory: May cause respiratory irritation.[4]

Recommended Handling Precautions:

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

» Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab
coat, and safety glasses or goggles.[9][11]

» Handling: Avoid dust formation and inhalation. Do not eat, drink, or smoke when using this
product. Wash hands thoroughly after handling.[5][11]
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o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2,4-Dichloro-6-methylnicotinonitrile is a high-value synthetic intermediate defined by its
precise molecular weight of ~187.03 g/mol and its versatile trifunctional scaffold. Its strategic
importance is derived from the differential reactivity of its two chloro substituents and the
multifaceted roles the nitrile group can play in modulating biological activity and
physicochemical properties. By understanding its core characteristics and employing robust
synthetic methodologies, researchers can effectively utilize this compound to build complex
molecules for applications ranging from drug discovery to advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1588999#2-4-dichloro-6-methylnicotinonitrile-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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